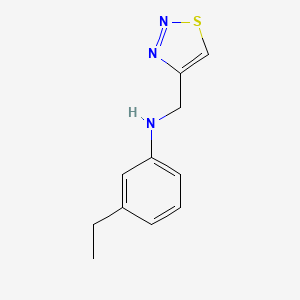
2-(Butan-2-ylsulfanyl)-N'-hydroxyethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butan-2-ylsulfanyl)-N’-hydroxyethanimidamide is an organic compound that features a sulfanyl group attached to a butane chain and a hydroxyethanimidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-ylsulfanyl)-N’-hydroxyethanimidamide typically involves the reaction of butan-2-thiol with ethanimidamide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature of around 60-80°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(Butan-2-ylsulfanyl)-N’-hydroxyethanimidamide can be scaled up by using larger reaction vessels and continuous flow reactors. The use of catalysts such as palladium on carbon can enhance the reaction rate and yield. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
2-(Butan-2-ylsulfanyl)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidamide group can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Butan-2-ylsulfanyl)-N’-hydroxyethanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Butan-2-ylsulfanyl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The hydroxyethanimidamide group can interact with various enzymes, inhibiting or activating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(Butylsulfanyl)ethane-1-sulfonate: Similar structure but with a sulfonate group instead of a hydroxyethanimidamide group.
Butan-2-yl 2-(2-hydroxyethyl)piperidine-1-carboxylate: Contains a piperidine ring and a carboxylate group.
Uniqueness
2-(Butan-2-ylsulfanyl)-N’-hydroxyethanimidamide is unique due to its combination of a sulfanyl group and a hydroxyethanimidamide group. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C6H14N2OS |
|---|---|
Molecular Weight |
162.26 g/mol |
IUPAC Name |
2-butan-2-ylsulfanyl-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C6H14N2OS/c1-3-5(2)10-4-6(7)8-9/h5,9H,3-4H2,1-2H3,(H2,7,8) |
InChI Key |
WRXPJOCJMPCZAW-UHFFFAOYSA-N |
Isomeric SMILES |
CCC(C)SC/C(=N/O)/N |
Canonical SMILES |
CCC(C)SCC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


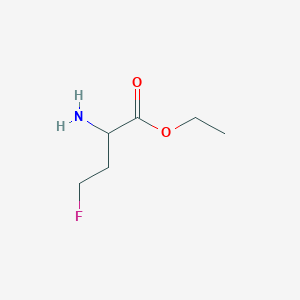

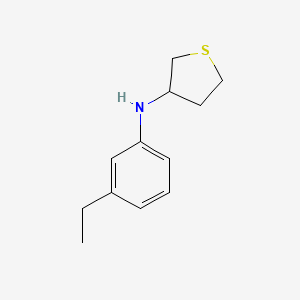
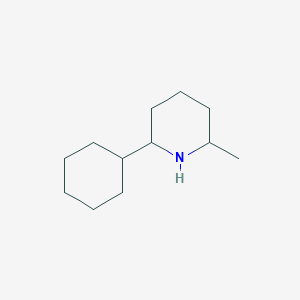
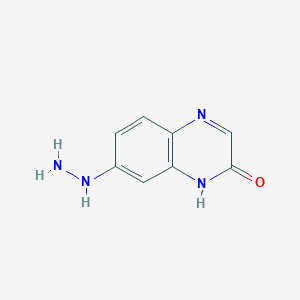
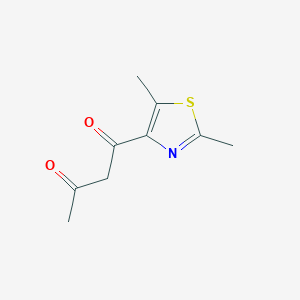
![Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate](/img/structure/B13258088.png)
![2-[(Benzylsulfanyl)methyl]piperidine](/img/structure/B13258089.png)
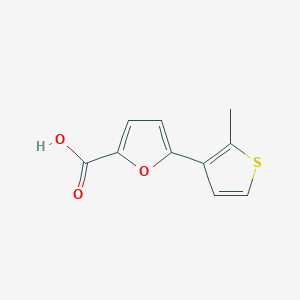
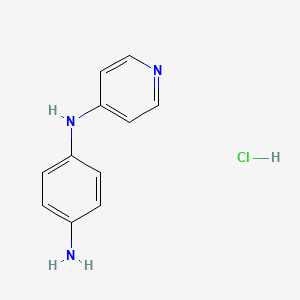
amine](/img/structure/B13258104.png)
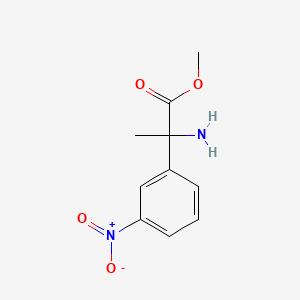
![2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine](/img/structure/B13258121.png)
